molecular formula C22H22N2O5S2 B2658011 methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 895264-28-5

methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2658011
CAS No.: 895264-28-5
M. Wt: 458.55
InChI Key: YNJCEXJZPNWMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a synthetic sulfonamide derivative featuring a thiophene core substituted with a methyl carboxylate group at position 2 and a sulfamoyl-linked carbamoyl-methyl-phenyl moiety at position 2.

Properties

IUPAC Name

methyl 3-[[2-(2,5-dimethylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-15-9-10-16(2)18(13-15)23-20(25)14-24(17-7-5-4-6-8-17)31(27,28)19-11-12-30-21(19)22(26)29-3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCEXJZPNWMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylate group: This step often involves esterification reactions using methanol and a suitable acid catalyst.

    Attachment of the sulfonamide group: This is typically done through sulfonylation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the sulfonamide group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that compounds similar to methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate exhibit notable antimicrobial properties. For instance, derivatives of sulfamoyl thiophene compounds have been tested against various bacterial strains, showing effective inhibition of growth. In a study examining similar sulfamoyl compounds, the minimum inhibitory concentration (MIC) was determined against pathogens like Escherichia coli and Staphylococcus aureus, indicating significant antimicrobial activity .

2. Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of thiophene derivatives. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced efficacy against specific cancer types.

Agricultural Applications

1. Fungicidal Activity
The compound's structural features suggest potential applications as a fungicide. Research into related compounds has shown their effectiveness against various phytopathogenic fungi. A study demonstrated that a similar sulfamoyl thiophene compound exhibited strong antifungal activity in vitro, inhibiting mycelial growth of several fungal species . This positions this compound as a candidate for development into agricultural fungicides.

2. Herbicidal Properties
The herbicidal potential of thiophene derivatives has also been explored. Compounds with similar functionalities have been shown to disrupt plant growth by inhibiting specific biochemical pathways in target weeds. This suggests that this compound could be developed into an effective herbicide.

Materials Science

1. Polymer Chemistry
this compound can serve as a building block in the synthesis of advanced materials and polymers. Its unique functional groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

2. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to charge transport capabilities, which is critical for the efficiency of electronic devices.

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Significant inhibition of E. coli and S. aureus with low MIC values.
Fungicidal Activity Effective against multiple phytopathogenic fungi; potential for agricultural use.
Polymer Chemistry Enhanced thermal stability observed in polymer composites incorporating thiophene derivatives.
Organic Electronics Promising charge transport properties noted in preliminary tests for OLED applications.

Mechanism of Action

The mechanism of action of methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure can be contextualized by comparing it to three classes of analogs: sulfonylurea herbicides , thiazolylmethylcarbamates , and thiophene-carboxylate derivatives . Key differences in substituents, molecular geometry, and bioactivity are highlighted below.

Sulfonylurea Herbicides

Sulfonylureas, such as metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis. Comparatively, the target compound replaces the triazine ring with a 2,5-dimethylphenyl carbamoyl group and substitutes the benzoate ring with a thiophene-carboxylate system. These modifications likely alter:

  • Metabolic Stability : The 2,5-dimethylphenyl group could improve resistance to oxidative degradation compared to triazine-based sulfonylureas .

Table 1: Structural Comparison with Sulfonylurea Herbicides

Feature Target Compound Metsulfuron-Methyl
Core Structure Thiophene-2-carboxylate Benzoate
Sulfamoyl Substituent Phenylsulfamoyl with 2,5-dimethylphenyl carbamoyl Triazinylsulfamoyl with methoxy-methyl group
Molecular Formula C₂₃H₂₃N₃O₅S₂ (hypothetical) C₁₄H₁₅N₅O₆S
Potential Application Undocumented (inferred enzyme inhibition) Herbicide (ALS inhibitor)
Thiazolylmethylcarbamate Analogs

Thiazolylmethylcarbamates (e.g., compounds listed in ) share carbamate functionalities but differ in core heterocycles (thiazole vs. thiophene) and substituent complexity. For instance, thiazol-5-ylmethyl carbamates often include hydroxy or hydroperoxy groups, which are absent in the target compound. This contrast suggests:

  • Mechanistic Divergence : Thiazole-based compounds may target proteases or kinases, while the thiophene-carboxylate scaffold could favor interactions with hydrophobic enzyme pockets.
  • Solubility : The phenylsulfamoyl group in the target compound may reduce aqueous solubility compared to hydroxylated thiazolyl derivatives .
Thiophene-Carboxylate Derivatives

Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate (CAS 150258-68-7, ) provides a direct structural analog. Key distinctions include:

  • Bioactivity : Triazinyl derivatives are often associated with herbicidal activity, whereas the 2,5-dimethylphenyl substituent might shift activity toward mammalian targets (e.g., kinases or GPCRs) .

Research Findings and Mechanistic Insights

While experimental data specific to the target compound are lacking, inferences can be drawn from related studies:

  • Molecular Docking : Glide XP scoring () suggests that hydrophobic enclosure effects from the 2,5-dimethylphenyl group could enhance binding to enzymes with lipophilic active sites.
  • Toxicity Profile : Structural similarities to sulfonylureas imply a risk of off-target enzyme inhibition, necessitating further toxicological evaluation.

Biological Activity

Methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S. The compound features a thiophene ring and a sulfamoyl group, which are critical for its biological activity.

PropertyValue
Molecular Weight304.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogP (octanol-water)2.31

Research indicates that this compound exhibits multiple mechanisms of action:

  • Tyrosinase Inhibition : The compound has shown potent inhibitory effects on tyrosinase, an enzyme crucial for melanin production. In studies, it demonstrated an IC50 value significantly lower than that of standard inhibitors like kojic acid .
  • Antioxidant Activity : It has been reported to possess antioxidant properties, potentially mitigating oxidative stress in cellular systems .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Study: Tyrosinase Inhibition

A study evaluated the efficacy of this compound on mushroom tyrosinase activity. The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of 1.12 µM, making it approximately 22 times more effective than kojic acid.
  • Mechanistic Insights : Kinetic studies revealed that the compound acts as a competitive inhibitor of tyrosinase .

Table 2: Comparison of Tyrosinase Inhibitors

CompoundIC50 (µM)Type of Inhibition
Methyl Compound1.12Competitive
Kojic Acid24.09Competitive

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using B16F10 mouse melanoma cells:

  • Cell Viability : At concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity over a 72-hour period.
  • Comparative Analysis : Other analogs showed varying levels of cytotoxicity, with some being excluded from further studies due to significant cell death at low concentrations .

Q & A

Q. What are the critical reaction parameters for optimizing the multi-step synthesis of methyl 3-({[(2,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate?

  • Methodological Answer: Synthesis involves sequential functionalization of the thiophene core, including sulfamoylation and carbamoylation steps. Key parameters include:
  • Temperature control : Maintain 0–5°C during sulfonamide coupling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .
  • Catalysts : Use triethylamine or NaH as bases to deprotonate intermediates .
  • Monitoring : Thin-layer chromatography (TLC) and in situ NMR track reaction progress .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity post-synthesis?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions on the thiophene ring and aromatic groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:
  • Accelerated stability studies : Incubate the compound at 40°C/75% relative humidity for 4 weeks, analyzing degradation via HPLC .
  • pH-dependent stability : Test in buffers (pH 1–13) to identify hydrolysis-sensitive functional groups (e.g., sulfamoyl) .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action against biological targets?

  • Methodological Answer:
  • Biochemical assays : Measure enzyme inhibition (e.g., cyclooxygenase, kinases) using spectrophotometric or fluorometric readouts .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified proteins .
  • Molecular docking : Simulate interactions with target receptors (e.g., COX-2) using software like AutoDock .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

  • Methodological Answer:
  • Functional group substitution : Replace the 2,5-dimethylphenyl carbamoyl group with electron-withdrawing substituents (e.g., -NO2) to enhance bioactivity .
  • Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to modulate solubility and target affinity .
  • In vitro screening : Test derivatives against cancer cell lines (e.g., MCF-7) and microbial strains to identify lead candidates .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer:
  • Purity validation : Use HPLC (>98% purity) and elemental analysis to rule out impurities .
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell passage numbers, serum-free media) .
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and cytokine profiling (e.g., IL-6, TNF-α) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.